![molecular formula C13H15N3O B1459948 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 459198-10-8](/img/structure/B1459948.png)
2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, otherwise known as DMAMP, is a synthetic compound with a wide range of scientific applications. It has been used in the fields of biochemistry, physiology, and pharmacology for its unique properties and advantages.
Applications De Recherche Scientifique
Tautomeric Forms and Hydrogen-Bonding Interactions
Pyrimidin-4-one derivatives, including 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, can adopt different tautomeric forms (1H- or 3H-tautomers), which significantly influence their hydrogen-bonding interactions in cocrystals with other compounds. These tautomeric preferences and interactions play a crucial role in the structural and chemical properties of the compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).
Hydrogen Bonding in Pyrimidine Derivatives
Hydrogen bonding in pyrimidine derivatives, including structures similar to 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, is significant for understanding their molecular arrangements and interactions. These hydrogen bonds are critical in forming specific molecular chains and structures, which are essential in various chemical and biological processes (Glidewell, Low, Melguizo, & Quesada, 2003).
Solid-State Packing and Hydrogen-Bonding Associations
The solid-state packing arrays of sulfur-substituted 2-aminopyrimidines, including derivatives of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, show the presence of specific hydrogen-bonding associations. These associations are essential for understanding the material's structural integrity and properties (Lynch, Mcclenaghan, Light, & Coles, 2002).
Synthesis and Antiproliferative Evaluation
Pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for antiproliferative activity, indicating their potential use in medicinal chemistry and drug development (Atapour-Mashhad et al., 2017).
Applications in Polymer Synthesis
The use of pyrimidin-4(3H)-one derivatives, including 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, in polymer synthesis has been studied. These compounds play a crucial role as catalysts or intermediates in the polymerization processes, demonstrating their importance in material science (Kim et al., 2018).
Propriétés
IUPAC Name |
2-(2,3-dimethylanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)15-13-14-9(2)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZVTQBULWMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CC(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







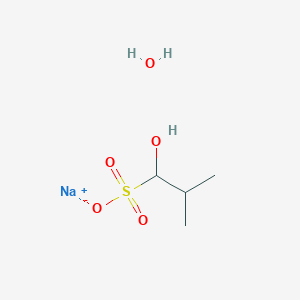
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
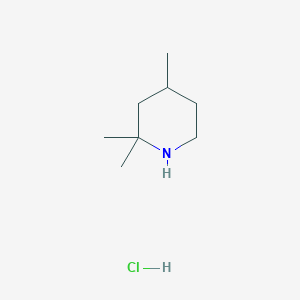
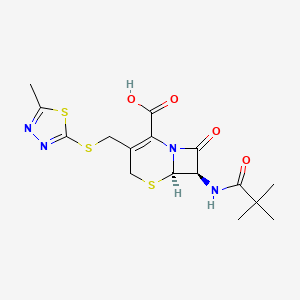
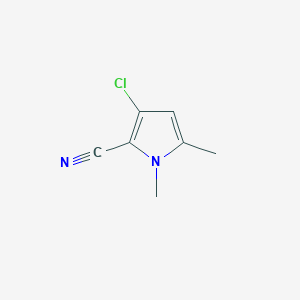
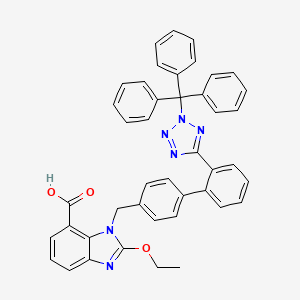
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
